molecular formula C24H31N5O3 B6484874 N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide CAS No. 899956-97-9

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide

Cat. No.: B6484874
CAS No.: 899956-97-9
M. Wt: 437.5 g/mol
InChI Key: LXXZHBHTMOIKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone substituted with two distinct aromatic groups:

  • N-terminal group: A dimethylaminophenyl-pyrrolidinylethyl moiety, which introduces both tertiary amine (dimethylamino) and cyclic amine (pyrrolidinyl) functionalities.
  • N'-terminal group: A 4-acetamidophenyl group, providing hydrogen-bonding capability via the acetamido (-NHCOCH₃) substituent.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-17(30)26-19-8-10-20(11-9-19)27-24(32)23(31)25-16-22(29-14-4-5-15-29)18-6-12-21(13-7-18)28(2)3/h6-13,22H,4-5,14-16H2,1-3H3,(H,25,31)(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXZHBHTMOIKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural homology with several derivatives documented in the literature and commercial catalogs. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Substituent Variations Reported Activity
Target Compound C₂₅H₃₂N₅O₃* 458.56 4-acetamidophenyl Not explicitly reported; inferred DNA-binding potential based on structural analogs .
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methylphenyl)ethanediamide C₂₃H₃₀N₄O₂ 394.51 4-methylphenyl (less polar) No biological data provided; commercial availability suggests research utility .
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide C₂₃H₂₉FN₄O₂ 412.50 4-fluorophenylmethyl (electron-withdrawing fluorine) Not reported; fluorinated analogs often enhance metabolic stability .
5-(Dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione C₂₀H₂₅N₅O₂ 391.45 Naphthalimide core with dimethylaminoethyl side chains IC₅₀ = 0.64–0.71 μM against HeLa/P388D1 cells; superior to amonafide .

*Estimated molecular formula/weight for the target compound, assuming substitution patterns.

Electronic and Thermodynamic Properties

Theoretical studies on related N-substituted maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) highlight the importance of:

  • Dipole moments: Electron-rich substituents (e.g., dimethylamino) increase dipole moments, influencing solubility and intermolecular interactions .
  • Charge transfer regions: The pyrrolidinyl and dimethylamino groups in the target compound may facilitate charge transfer, a property critical for redox-active therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.